

Application Notes and Protocols: 10-Hydroxyimipramine Analytical Standards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *10-Hydroxyimipramine*

Cat. No.: *B15288575*

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These application notes provide detailed information on 10-Hydroxyimipramine analytical standards and reference materials, including their specifications, proper handling, and validated analytical protocols for accurate quantification in biological matrices.

10-Hydroxyimipramine Analytical Standards and Reference Materials

10-Hydroxyimipramine is a primary active metabolite of the tricyclic antidepressant imipramine. Accurate quantification of 10-Hydroxyimipramine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research. High-purity analytical standards and reference materials are essential for developing and validating analytical methods to ensure accurate and reproducible results.

Product Specifications

A variety of suppliers offer 10-Hydroxyimipramine as a certified reference material (CRM) or analytical standard. While specific details may vary by manufacturer and lot, the following table summarizes typical quantitative data for these materials.

Property	Typical Specification	Notes
Product Name	10-Hydroxyimipramine	Also available as 10-Hydroxyimipramine hydrochloride or other salt forms.
CAS Number	796-28-1	This is the CAS number for the free base form.
Molecular Formula	<chem>C19H24N2O</chem>	The molecular formula for the free base.
Molecular Weight	296.41 g/mol	The molecular weight for the free base.
Purity	≥98% (by HPLC, qNMR, or other specified method)	Purity is certified and a detailed Certificate of Analysis (CoA) is provided by the manufacturer.
Format	Neat solid (crystalline powder) or in solution	Solutions are typically provided in methanol or acetonitrile at a specified concentration.
Storage Condition	-20°C, protected from light	Long-term storage at low temperatures is recommended to prevent degradation.
Shipping Condition	Ambient or with a cool pack	Dependent on the supplier and the format of the standard.
Certificate of Analysis	Provided with each standard	Includes identity, purity, concentration (for solutions), and storage information.

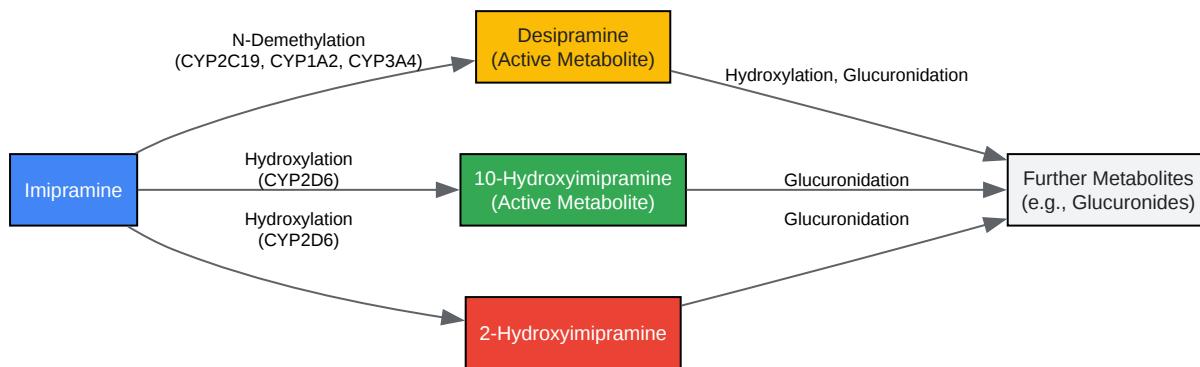
Handling and Storage

Proper handling and storage of 10-Hydroxyimipramine analytical standards are critical to maintain their integrity and ensure accurate experimental results.

- Storage: Upon receipt, store the analytical standard at the recommended temperature, typically -20°C, in a tightly sealed container to prevent moisture absorption. Protect from light to avoid photodegradation.
- Solution Preparation: If working with a neat solid, allow the vial to equilibrate to room temperature before opening to prevent condensation. Use calibrated equipment for weighing and dissolving the standard in an appropriate high-purity solvent, such as methanol or acetonitrile, to prepare stock solutions.
- Stability: While generally stable under proper storage conditions, the stability of solutions may vary. It is recommended to prepare fresh working solutions from the stock solution for each analytical run. Long-term stability of stock solutions should be monitored periodically.

Metabolic Pathway of Imipramine

Imipramine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The formation of 10-Hydroxyimipramine is a key metabolic step.[1][2]



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Figure 1: Metabolic pathway of Imipramine to 10-Hydroxyimipramine.

Experimental Protocols

The following protocols are generalized methodologies for the quantitative analysis of 10-Hydroxyimipramine in biological matrices. These should be adapted and validated for specific

laboratory conditions and instrumentation.

General Experimental Workflow

The analysis of 10-Hydroxyimipramine from biological samples typically follows a standardized workflow to ensure accuracy and reproducibility.

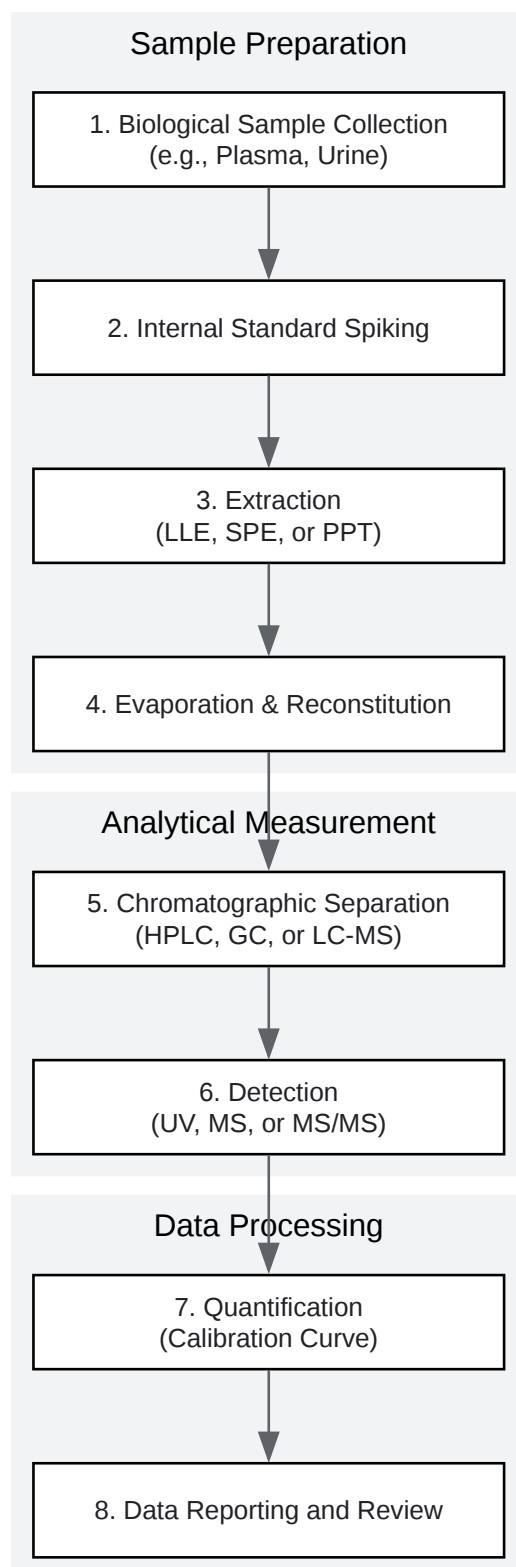
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Figure 2: General workflow for 10-Hydroxyimipramine analysis.

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reversed-phase HPLC method with UV detection for the quantification of 10-Hydroxyimipramine in human plasma.

3.2.1. Materials and Reagents

- 10-Hydroxyimipramine analytical standard
- Imipramine and Desipramine analytical standards (for method development and specificity)
- Internal Standard (IS), e.g., Trimipramine
- HPLC-grade acetonitrile and methanol
- Sodium hydrogen phosphate
- Orthophosphoric acid
- Hexane and isoamyl alcohol
- Human plasma (drug-free)

3.2.2. Instrumentation

- HPLC system with a UV detector
- C18 analytical column (e.g., 4.6 x 250 mm, 5 μ m)
- Centrifuge
- Vortex mixer
- Evaporator (e.g., nitrogen evaporator)

3.2.3. Sample Preparation (Liquid-Liquid Extraction)

- To 1 mL of plasma sample in a centrifuge tube, add 100 μ L of the internal standard working solution.
- Add 200 μ L of 1 M sodium hydroxide and vortex for 30 seconds.
- Add 5 mL of a hexane:isoamyl alcohol (98:2 v/v) mixture, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase and inject 50 μ L into the HPLC system.

3.2.4. Chromatographic Conditions

Parameter	Condition
Mobile Phase	Acetonitrile : 0.01 M Sodium Hydrogen Phosphate Buffer (pH 3.5, adjusted with phosphoric acid) (40:60 v/v)
Flow Rate	1.5 mL/min
Column	C18 (4.6 x 250 mm, 5 μ m)
Column Temp.	Ambient
Detection	UV at 251 nm
Injection Vol.	50 μ L

3.2.5. Data Analysis

- Construct a calibration curve by plotting the peak area ratio of 10-Hydroxyimipramine to the internal standard against the concentration of the calibrators.
- Determine the concentration of 10-Hydroxyimipramine in the samples by interpolation from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a GC-MS method for the analysis of 10-Hydroxyimipramine in urine, which often requires a derivatization step to improve volatility and chromatographic performance.

3.3.1. Materials and Reagents

- 10-Hydroxyimipramine analytical standard
- Internal Standard (IS), e.g., Clomipramine
- GC-grade solvents (e.g., n-hexane, ethyl acetate)
- Derivatizing agent (e.g., BSTFA with 1% TMCS)
- Sodium hydroxide
- Human urine (drug-free)

3.3.2. Instrumentation

- GC-MS system with an electron ionization (EI) source
- Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 μ m)
- Centrifuge
- Vortex mixer
- Heating block or water bath

3.3.3. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

- To 1 mL of urine, add the internal standard.
- Adjust the pH to >11 with sodium hydroxide.

- Add 5 mL of n-hexane:ethyl acetate (9:1 v/v), vortex for 2 minutes, and centrifuge.
- Transfer the organic layer to a clean tube and evaporate to dryness.
- Add 50 μ L of the derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 60°C for 30 minutes.[3]
- Cool to room temperature and inject 1-2 μ L into the GC-MS system.

3.3.4. GC-MS Conditions

Parameter	Condition
Carrier Gas	Helium at a constant flow of 1 mL/min
Injector Temp.	280°C
Oven Program	Initial temp 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min
MS Source Temp.	230°C
MS Quad Temp.	150°C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Selected Ion Monitoring (SIM) using characteristic ions for 10-Hydroxyimipramine and the IS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol provides a sensitive and specific LC-MS/MS method for the quantification of 10-Hydroxyimipramine in plasma.

3.4.1. Materials and Reagents

- 10-Hydroxyimipramine analytical standard

- Stable isotope-labeled internal standard (e.g., 10-Hydroxyimipramine-d3)
- LC-MS grade acetonitrile, methanol, and formic acid
- Human plasma (drug-free)

3.4.2. Instrumentation

- LC-MS/MS system with an electrospray ionization (ESI) source
- C18 analytical column (e.g., 2.1 x 50 mm, 1.8 μ m)
- Centrifuge
- Vortex mixer

3.4.3. Sample Preparation (Protein Precipitation)

- To 100 μ L of plasma, add the internal standard.
- Add 300 μ L of cold acetonitrile, vortex for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes to precipitate proteins.
- Transfer the supernatant to a clean vial and inject into the LC-MS/MS system.

3.4.4. LC-MS/MS Conditions

Parameter	Condition
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Start at 5% B, increase to 95% B over 5 minutes, hold for 1 min, return to initial conditions.
Flow Rate	0.4 mL/min
Column Temp.	40°C
Ionization Mode	ESI Positive
Acquisition Mode	Multiple Reaction Monitoring (MRM)
MRM Transitions	Specific precursor-to-product ion transitions for 10-Hydroxyimipramine and the internal standard should be optimized.

These protocols provide a starting point for the analysis of 10-Hydroxyimipramine. Method validation according to regulatory guidelines (e.g., FDA, EMA) is essential before use in regulated studies.

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